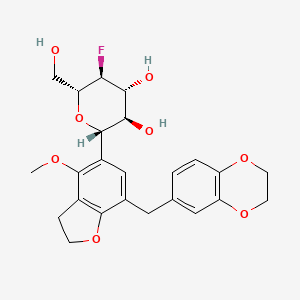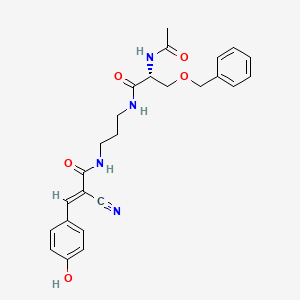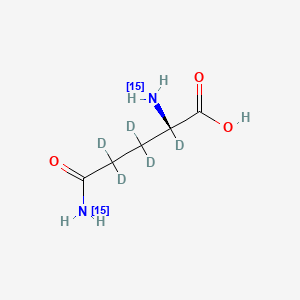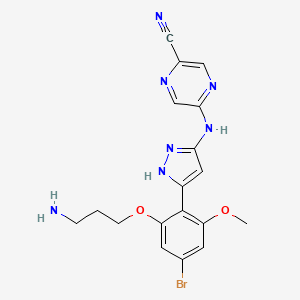
Chk1-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chk1-IN-4 is a potent inhibitor of checkpoint kinase 1 (Chk1), a serine/threonine-specific protein kinase that plays a crucial role in the DNA damage response and cell cycle regulation. This compound has shown significant potential in cancer therapy by sensitizing tumor cells to DNA-damaging agents and inducing cell cycle arrest .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chk1-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and condensation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Chk1-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound, leading to the formation of analogs with altered activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological profiles and are often studied for their potential therapeutic applications .
科学研究应用
Chk1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Chk1 in DNA damage response and cell cycle regulation.
Biology: Employed in cell biology research to investigate the effects of Chk1 inhibition on cell proliferation, apoptosis, and DNA repair mechanisms.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents to enhance their efficacy.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery and development .
作用机制
Chk1-IN-4 exerts its effects by inhibiting the activity of Chk1, a key regulator of the DNA damage response. Chk1 is activated in response to DNA damage and phosphorylates various substrates involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting Chk1, this compound prevents the activation of these pathways, leading to the accumulation of DNA damage and cell death in tumor cells .
相似化合物的比较
Similar Compounds
Similar compounds to Chk1-IN-4 include other Chk1 inhibitors such as:
SAR-020106: A potent and selective isoquinoline Chk1 inhibitor.
LY2603618: Another Chk1 inhibitor with similar mechanisms of action.
UCN-01: A non-selective Chk1 inhibitor with broader kinase inhibition .
Uniqueness
This compound is unique due to its high potency and selectivity for Chk1. It has shown superior efficacy in preclinical studies compared to other Chk1 inhibitors, making it a promising candidate for further development in cancer therapy .
属性
分子式 |
C18H18BrN7O2 |
|---|---|
分子量 |
444.3 g/mol |
IUPAC 名称 |
5-[[5-[2-(3-aminopropoxy)-4-bromo-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C18H18BrN7O2/c1-27-14-5-11(19)6-15(28-4-2-3-20)18(14)13-7-16(26-25-13)24-17-10-22-12(8-21)9-23-17/h5-7,9-10H,2-4,20H2,1H3,(H2,23,24,25,26) |
InChI 键 |
LWOYEDQROLTYBT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)Br)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


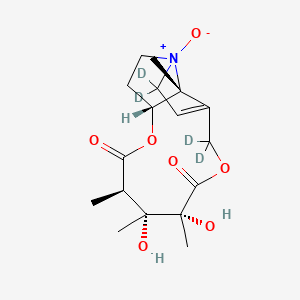
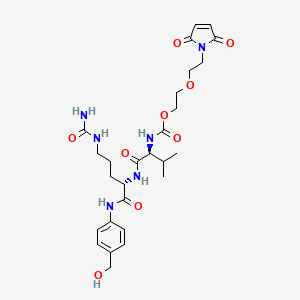
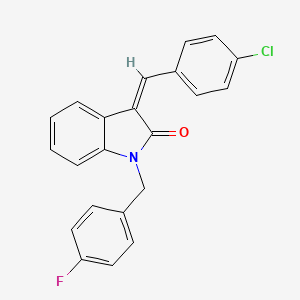
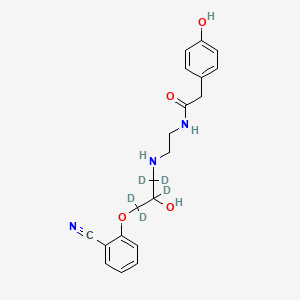
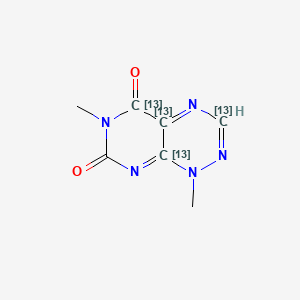
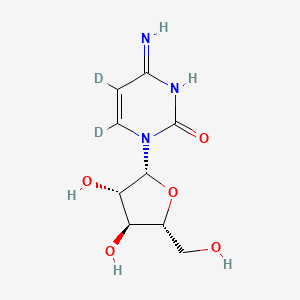
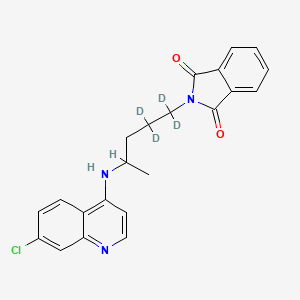
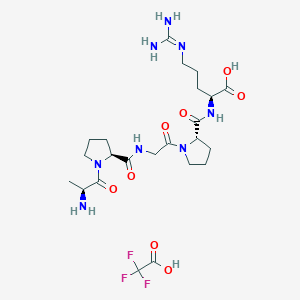
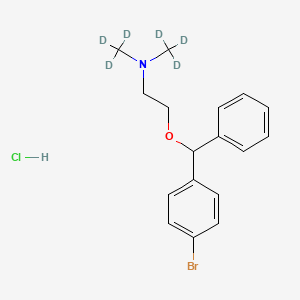
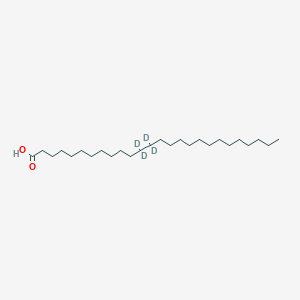
![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)
